Pentadecanolide
Overview
Description
Synthesis Analysis
The synthesis of pentadecanolide derivatives has been explored in several studies. In one approach, 12-alkoxycarbonylmethylene-1,15-pentadecanolides were synthesized from 2-nitrocyclo-dodecanone through a series of reactions including Michael addition, ring enlargement, Nef reaction, and Wittig–Horner reaction . Another study reported the synthesis of 15-Pentadecanolide (Exaltolide®) through ring enlargement by fragmentation, starting from 1-(3′-hydroxypropyl)-2-oxocyclododecane-1-carbonitrile and using two different routes . Additionally, 12-acyloxyimino-1,15-pentadecanolides were synthesized from α-nitro-cyclododecanone through addition with acraldehyde, ring-enlargement, and Nef reaction .
Molecular Structure Analysis
The molecular structures of the synthesized pentadecanolide derivatives were confirmed using various analytical techniques. For the 12-alkoxycarbonylmethylene-1,15-pentadecanolides, 1H NMR, IR, and elemental analysis were employed . The structure of 15-Pentadecanolide (Exaltolide®) was confirmed through a series of reactions leading to the target compound . The 12-acyloxyimino-1,15-pentadecanolides' structures were confirmed by IR, 1H NMR, and elemental analysis, with their configurations and conformations determined by crystal X-ray analysis and 1H NMR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pentadecanolide derivatives are complex and involve multiple steps. For instance, the synthesis of 12-alkoxycarbonylmethylene-1,15-pentadecanolides includes a Michael addition which is followed by ring enlargement and subsequent reactions . The synthesis of Exaltolide® involves a fragmentation reaction leading to ring enlargement . The synthesis of 12-acyloxyimino-1,15-pentadecanolides involves oximation and O-acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentadecanolide derivatives have been studied to some extent. Preliminary bioassays indicated that 12-alkoxycarbonylmethylene-1,15-pentadecanolides exhibit some fungicidal activity . The study of a model Langmuir monolayer of pentadecanoic acid, which shares structural similarities with pentadecanolides, provided insights into the thermodynamics and structure of monomolecular films of amphiphile molecules . The fatty acids polymorphism and solid-state miscibility study involving pentadecanoic acid revealed the existence of multiple solid forms and limited solid-state miscibility with hexadecanoic acid .
Scientific Research Applications
1. Enzymatic Synthesis and Polymerization
Pentadecanolide can be biosynthesized using lipase as a catalyst. This process involves converting 15-hydroxypentadecanoic acid, derived from Malania Olcifera Chum oil, into pentadecanolide. The effectiveness of this method varies with different lipase strains (Pan Xiang, 2004). Additionally, the physical and chemical properties of poly(pentadecanolide) synthesized by enzymatic ring-opening polymerization are influenced by reaction temperatures, affecting molecular weight and crystallinity (Herrera-Kao Wilberth et al., 2015).
2. Novel Synthesis Methods
Research has explored synthesizing novel compounds from pentadecanolide. For instance, 12-alkoxycarbonylmethylene-1,15-pentadecanolides, with potential fungicidal activity, were synthesized from 2-nitrocyclododecanone using a series of chemical reactions including Michael addition and Wittig–Horner reaction (Jian-jun Li et al., 2007).
3. Antimicrobial Activity
Pentadecanolide derivatives, such as pentadecane, show antimicrobial activity. For example, pentadecane exhibited growth-inhibitory effects against Leishmania infantum parasites in in vitro cultures (Federica Bruno et al., 2015).
4. Biomarker in Nutrition Research
Pentadecanoic acid (C15:0), a component related to pentadecanolide, serves as a biomarker for high-fat dairy intake. Its presence in dried blood spots is associated with the consumption of high-fat dairy products (V. Albani et al., 2016).
5. Therapeutic Applications
Pentadecanolide and its derivatives have been studied for various therapeutic applications. Pentadecanoic acid has shown potential in suppressing the stemness of human breast cancer stem-like cells, indicating its potential as a novel JAK2/STAT3 signaling inhibitor (Ngoc Bao To et al., 2020).
6. Anti-Biofilm Properties
Pentadecanoic acid has been effective against Candida albicans-Klebsiella pneumoniae biofilm, suggesting its use in developing anti-biofilm coatings to prevent polymicrobial infections (E. Galdiero et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
oxacyclohexadecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUPPRZPSYCDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCOC(=O)CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36486-90-5 | |
Record name | Oxacyclohexadecan-2-one, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36486-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044359 | |
Record name | Pentadecan-15-olide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid, white to pale yellow solid | |
Record name | Oxacyclohexadecan-2-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Exaltolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | omega-Pentadecalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/47/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
137.00 °C. @ 2.00 mm Hg | |
Record name | Exaltolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Oxacyclohexadecan-2-one | |
CAS RN |
106-02-5 | |
Record name | Pentadecalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxacyclohexadecan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxacyclohexadecan-2-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxacyclohexadecan-2-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentadecan-15-olide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentadecan-15-olide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTADECALACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK17S3S98K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Exaltolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52 - 53 °C | |
Record name | Exaltolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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